An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8)
An In-depth Technical Guide to 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylphenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a hydroxyl group and a methyl group on the phenyl ring, offer distinct reactivity and opportunities for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
The fundamental physicochemical properties of 4-Hydroxy-2-methylphenylboronic acid are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 493035-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₉BO₃ | [1][4][5] |
| Molecular Weight | 151.96 g/mol | [1][4][5] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 100-104 °C | [2] |
| Boiling Point | 361.4 ± 52.0 °C (Predicted) | [2] |
| Solubility | Soluble in alcohols and some organic solvents; slightly soluble in water. | [2] |
| Purity | ≥95% (HPLC) | [1] |
Spectroscopic Data
Spectroscopic data is essential for the unambiguous identification and characterization of 4-Hydroxy-2-methylphenylboronic acid.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, d₆-DMSO) | δ 9.28 (s, 1H), 7.70 (d, J = 9 Hz, 1H), 6.56-6.52 (m, 2H), 2.55 (s, 3H) | [1] |
| ESI-LCMS | m/z 151 (M-H)⁻ | [1] |
Applications in Organic Synthesis and Drug Discovery
4-Hydroxy-2-methylphenylboronic acid is a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-Hydroxy-2-methylphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active molecules. The presence of the hydroxyl and methyl groups on the phenyl ring can influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity and the properties of the resulting coupled products.
Synthesis of Kinase Inhibitors
A significant area of application for this boronic acid is in the synthesis of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. 4-Hydroxy-2-methylphenylboronic acid serves as a key building block for the synthesis of various kinase inhibitors, including those targeting c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK). These inhibitors often feature a substituted pyrazole or pyridine core, which can be coupled with the 4-hydroxy-2-methylphenyl moiety via a Suzuki-Miyaura reaction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 4-Hydroxy-2-methylphenylboronic acid.
Synthesis of 4-Hydroxy-2-methylphenylboronic acid
A general procedure for the synthesis of 4-hydroxy-2-methylphenylboronic acid involves the hydrolysis of its corresponding pinacol ester precursor.[1]
Materials:
-
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
-
Sodium periodate
-
Ammonium acetate
-
Acetone
-
Water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
-
Sodium chloride
Procedure:
-
To a solution of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (3.72 mmol) and ammonium acetate (11.15 mmol) in a 2:1 mixture of acetone and water (36 mL), add sodium periodate (11.15 mmol) at room temperature.[1]
-
Stir the reaction mixture for 68 hours.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Add sodium chloride to the concentrated filtrate and extract with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.[1]
-
Purify the residue by silica gel chromatography using a 1:4 mixture of ethyl acetate and hexanes as the eluent to yield 4-hydroxy-2-methylphenylboronic acid as a solid.[1]
Suzuki-Miyaura Coupling for the Synthesis of a JNK Inhibitor Precursor
The following is an adapted, general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid to form a key intermediate in the synthesis of JNK inhibitors. This protocol is based on similar transformations reported in the literature.[7]
Materials:
-
Aryl halide (e.g., a substituted bromopyrazole)
-
4-Hydroxy-2-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), 4-Hydroxy-2-methylphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst (0.02-0.10 equiv) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways
Molecules synthesized using 4-Hydroxy-2-methylphenylboronic acid as a key building block often target critical signaling pathways involved in disease. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are prominent examples.
JNK Signaling Pathway
The JNK signaling pathway is a crucial stress-activated protein kinase cascade involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3][4] Dysregulation of the JNK pathway is implicated in various diseases, making it an attractive target for therapeutic intervention.
p38 MAPK Signaling Pathway
Similar to the JNK pathway, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the regulation of inflammatory responses.[1][8][9][10] Consequently, it is also a significant target for the development of anti-inflammatory drugs.
Safety Information
It is crucial to handle 4-Hydroxy-2-methylphenylboronic acid with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Conclusion
4-Hydroxy-2-methylphenylboronic acid is a valuable and versatile building block for organic synthesis, with significant applications in the development of pharmaceuticals, particularly kinase inhibitors. Its well-defined physicochemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective utilization in the synthesis of novel and complex molecular architectures.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
